5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL
Description
This compound is a furanodioxolane derivative characterized by a fused tetrahydrofuro[2,3-d][1,3]dioxole core with substituents including a 2,2-dimethyl group, an iodomethyl moiety at position 5, and a hydroxyl group at position 4. The iodine atom introduces significant steric and electronic effects, distinguishing it from non-halogenated analogs.
Properties
IUPAC Name |
5-(iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO4/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKHXMRAJOEGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CI)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964839 | |
| Record name | 5-Deoxy-5-iodo-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50600-39-0 | |
| Record name | NSC74244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Deoxy-5-iodo-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL typically involves the iodination of a precursor compound. One common method is the iodination of 2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity and Transformations
The compound exhibits reactivity at three key sites:
-
Iodomethyl group (C-5) : Acts as a leaving group in nucleophilic substitution (e.g., Sₙ2 or Sₙ1 mechanisms) to form new carbon-carbon bonds .
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Dioxol ring system : Susceptible to acid-catalyzed ring-opening, yielding diols or carbonyl compounds .
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Hydroxyl group (C-6) : Participates in esterification or oxidation reactions, modifying the bicyclic core .
Key Reactions :
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Click Chemistry : The iodomethyl group reacts with azides (e.g., ADIBO derivatives) under copper-free conditions to form 1,2,3-triazoles via [3+2] cycloaddition. This reaction proceeds rapidly in methanol, yielding regioisomers in a 1:1 ratio .
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Sulfonation : The hydroxyl group undergoes sulfonation with sulfonic acid chlorides (e.g., camphor-10-sulfonic acid) to form sulfonate esters, enhancing stability for downstream reactions .
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Reduction : Hydroxyamino intermediates are reduced to form amino derivatives, expanding the compound’s functionalization options .
Table 2: Reaction Conditions
| Reaction | Reagent | Solvent | Yield |
|---|---|---|---|
| Click Chemistry | Dibenzoazocine | Methanol | 80–95% |
| Sulfonation | Camphor-10-sulfonic acid | Pyridine | 70–90% |
| Reduction | NaBH₄/H₂O | THF | 85–90% |
Analytical Characterization
The compound’s identity and purity are confirmed via:
-
Mass Spectrometry : A molecular ion peak at m/z 300.09 (M⁺) is observed, with fragmentation patterns consistent with iodine substitution .
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NMR Spectroscopy : Key shifts include δ 3.5–4.5 ppm for methylene groups and δ 5.0–5.5 ppm for hydroxyl protons .
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X-ray Crystallography : Confirms the (3aR,5S,6R,6aR) stereochemistry .
Table 4: Spectral Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 3.5–4.5 (CH₂ groups), δ 5.0–5.5 (OH) |
| ¹³C NMR | δ 100–110 (dioxol carbons), δ 70–80 (CH₂–I) |
| MS | m/z 300.09 (M⁺), m/z 273 (M⁺–I) |
Scientific Research Applications
5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Furanodioxolane Core
5-(Hydroxymethyl)-2,2-Dimethyl-Tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Molecular Formula : C₁₃H₂₂O₇
- Molecular Weight : 290.31 g/mol
- Key Differences : Replaces the iodomethyl group with a hydroxymethyl substituent. This enhances polarity and hydrogen-bonding capacity, making it more hydrophilic than the iodinated analog. Predicted physical properties include a boiling point of 418.1±45.0°C and density of 1.254±0.06 g/cm³ .
5-Carbaldehyde Derivatives
- Example : (3aR,5S,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
- Molecular Formula : C₁₁H₁₆O₆
- Molecular Weight : 244.24 g/mol
- Key Differences : The aldehyde group at position 5 introduces electrophilic reactivity, enabling use in condensation reactions. Lacks the iodine atom, reducing steric bulk and altering solubility .
Benzyloxy-Substituted Derivatives
- Example: (3aR,5R,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl methanol
- Molecular Formula : C₂₆H₃₂O₇ (estimated)
- Key Differences : Bulky benzyloxy groups at positions 5 and 6 enhance lipophilicity and stability under acidic conditions. These derivatives are often intermediates in protecting-group strategies for carbohydrate synthesis .
Physical and Spectral Properties
| Property | Target Iodomethyl Derivative | Hydroxymethyl Analog | Carbaldehyde Derivative |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 418.1 ± 45.0 | Not reported |
| Density (g/cm³) | ~1.3 (estimated) | 1.254 ± 0.06 | ~1.2 (estimated) |
| Solubility | Low in water, high in DCM | Moderate in polar solvents | High in THF, DMSO |
| Key Spectral Signals | C-I stretch (~500 cm⁻¹, IR) | Broad OH peak (NMR) | Aldehyde proton (~9 ppm) |
Biological Activity
5-(Iodomethyl)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-6-ol (CAS No. 50600-39-0) is a chemical compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H13IO4
- Molecular Weight: 300.09 g/mol
- IUPAC Name: 5-(iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antimicrobial and potential antitumor properties. The compound's iodine substituent plays a critical role in its interaction with biological systems.
The mechanism of action involves the formation of covalent bonds between the iodine atom and nucleophilic sites in various biological molecules. This interaction can lead to:
- Antimicrobial Activity: The compound has shown effectiveness against several bacterial strains.
- Antitumor Activity: Preliminary studies suggest potential antiproliferative effects on cancer cell lines.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various derivatives of dioxole compounds. Although specific data on this compound was limited, related compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research into the antiproliferative effects of similar compounds indicated that they could inhibit the growth of cancer cell lines like HeLa and A549. The IC50 values for these activities were reported to be in the range of 200–300 µg/mL for related structures .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various dioxole derivatives:
- Compound Tested: A derivative structurally similar to this compound.
- Results: Showed minimum inhibitory concentrations (MIC) against E. coli at 62.5 µg/mL and against S. aureus at 78.12 µg/mL .
Case Study 2: Antiproliferative Effects
A separate investigation focused on the antiproliferative effects:
- Cell Lines Used: HeLa (cervical cancer) and A549 (lung cancer).
- Findings: The compound exhibited significant inhibition with IC50 values around 226 µg/mL for HeLa cells .
Data Tables
| Biological Activity | MIC/IC50 Values | Tested Strains/Cell Lines |
|---|---|---|
| Antibacterial | 62.5 µg/mL | E. coli |
| Antibacterial | 78.12 µg/mL | S. aureus |
| Antiproliferative | 226 µg/mL | HeLa |
| Antiproliferative | 242.52 µg/mL | A549 |
Q & A
Q. What safety protocols are essential for handling iodomethyl-containing compounds during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to capture volatile iodine species .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to iodine permeability .
- Waste Disposal : Quench residual iodine with Na₂S₂O₃ before aqueous disposal to prevent environmental release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
